(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is a heterocyclic compound characterized by a pyridazine ring that is substituted with a phenyl group and an acetic acid moiety. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry. Its IUPAC name is 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid, and it has the chemical formula C₁₂H₁₀N₂O₃ with the CAS number 91973-93-2. The compound's structural uniqueness arises from the specific arrangement of its functional groups, which may influence its reactivity and interactions with biological targets .
The synthesis of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid typically involves several key steps:
These synthetic routes can be optimized for yield and purity, particularly for industrial applications, by employing continuous flow reactors and advanced purification techniques.
The molecular structure of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid features a pyridazine ring with a phenyl substituent at the 3-position and an acetic acid group at the 2-position. The structure can be described as follows:
Crystallographic studies have shown specific bond lengths and angles that confirm the stability of this structure under various conditions, with notable deviations from planarity in certain conformations .
(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid can participate in various chemical reactions:
The specific reaction pathways depend on the reagents and conditions applied, leading to various oxidized, reduced, or substituted derivatives.
The mechanism of action for (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is largely dependent on its interactions with biological targets:
Understanding these mechanisms is crucial for evaluating its potential as a drug candidate in medicinal chemistry.
The physical and chemical properties of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid include:
These properties influence its behavior in chemical reactions and biological systems.
(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has several potential applications:
The core pyridazinone scaffold is synthesized through cyclocondensation reactions between α,β-unsaturated carbonyl compounds or diketones with hydrazine derivatives. A prevalent route involves reacting phenyl-containing dicarbonyl precursors with hydrazine hydrate under acidic conditions to yield 3-phenylpyridazin-6(1H)-one. Subsequent N-alkylation introduces the acetic acid moiety, typically using ethyl chloroacetate followed by alkaline hydrolysis to yield the target carboxylic acid. Alternative methods employ direct nucleophilic displacement on bromoacetic acid derivatives [1] [7].
Polymorphism in pyridazinone derivatives is critically influenced by solvent polarity. Crystallization of 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid from ethanol yields Polymorph I, while methanol produces Polymorph II. This divergence arises from solvent hydrogen-bonding capacity, which directs the conformation of the carboxylic acid group. Ethanol promotes an antiplanar OH orientation, whereas methanol stabilizes a synperiplanar arrangement, altering supramolecular assembly .
Table 1: Polymorph Characteristics by Solvent System
Solvent | Polymorph | OH Orientation | Primary Hydrogen Bond Motif |
---|---|---|---|
Ethanol | I | antiplanar | C(7) chains along b-axis |
Methanol | II | synperiplanar | R₂²(8) dimeric rings |
Knoevenagel condensations enable side-chain functionalization at the pyridazinone C4 position. Reacting the core scaffold with aldehydes (e.g., 4-methylbenzaldehyde) in piperidine/acetic acid yields arylidene derivatives. This modification enhances π-conjugation, influencing electronic properties and solid-state packing. The reaction proceeds via a carbinolamine intermediate, with dehydration forming an exocyclic C=C bond [7].
Carbodiimide-mediated amide coupling (e.g., using EDCI or DCC) links the acetic acid group to aryl amines, yielding derivatives like N-(4-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide. Esterification with alcohols under acid catalysis protects the carboxyl group, facilitating further transformations. For example, tert-butyl esters serve as intermediates in peptide-like conjugates, as demonstrated in MAO inhibitors [3] [6] [7].
Both Polymorphs I and II crystallize in the monoclinic space group P2₁/c with four formula units per cell. Each asymmetric unit contains one complete molecule. Key differences lie in the carboxylic acid group: In Polymorph I, the C=O and O-H bonds adopt trans orientations (C12-O2: 1.277 Å; C12=O3: 1.187 Å), while in Polymorph II, these bonds are cis (C12-O2: 1.306 Å; C12=O3: 1.211 Å). This conformational flip alters hydrogen-bonding donor/acceptor sites without affecting the global molecular geometry .
The relative orientation of aromatic rings governs molecular planarity and packing efficiency. In Polymorph I, the dihedral angle between the pyridazinone core (N1/N2/C7–C10) and pendant phenyl ring (C1–C6) is 5.92°, indicating near coplanarity. The benzyl phenyl ring (C14–C19) is orthogonal at 89.91°. In Polymorph II, comparable angles are 15.44° (pyridazinone-phenyl) and 89.13° (pyridazinone-benzyl). The increased pyridazinone-phenyl angle in Polymorph II reduces π-π stacking efficiency .
Table 2: Geometric Parameters of Polymorphs I and II
Structural Feature | Polymorph I | Polymorph II |
---|---|---|
Dihedral Angles (°) | ||
Pyridazinone / Phenyl | 5.92 | 15.44 |
Pyridazinone / Benzyl Phenyl | 89.91 | 89.13 |
Carboxyl Bond Lengths (Å) | ||
C−O (hydroxyl) | 1.277 | 1.306 |
C=O (carbonyl) | 1.187 | 1.211 |
Hydrogen Bonding | C(7) chains | R₂²(8) dimers |
The divergent dihedral angles and carboxyl geometries directly impact supramolecular architecture. Polymorph I forms infinite chains via O−H⋯O bonds between the carboxylic OH and pyridazinone carbonyl (O2−H2⋯O1: 2.593 Å, 156°). Polymorph II generates dimeric pairs through carboxylic acid homosynthons (O3−H3⋯O2: 2.660 Å, 177°), consolidated by weaker C−H⋯O interactions . Hirshfeld surface analysis confirms these differences: Polymorph I exhibits greater contributions from H⋯H (48.4%) and H⋯O/O⋯H (21.8%) contacts, while Polymorph II shows enhanced C−H⋯π interactions due to altered ring orientations [1] .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9